Product packaging for 2-Cyclopropyl-2-methylmorpholine(Cat. No.:CAS No. 1490094-48-8)

2-Cyclopropyl-2-methylmorpholine

Cat. No.: B2881989
CAS No.: 1490094-48-8
M. Wt: 141.214
InChI Key: ADDYLHAEIGUETQ-UHFFFAOYSA-N
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Description

The Contextual Significance of Morpholine (B109124) and Cyclopropane (B1198618) Heterocycles in Advanced Chemical Synthesis

The strategic combination of well-understood chemical motifs is a cornerstone of modern drug discovery and materials science. The morpholine and cyclopropane ring systems each possess a rich history of application and a set of well-defined properties that make them attractive building blocks in the design of complex molecules.

The Morpholine Ring System in Advanced Organic Chemistry

The morpholine ring, a saturated heterocycle containing both an amine and an ether functional group, is a privileged scaffold in medicinal chemistry and organic synthesis. atamankimya.comjchemrev.combiosynce.com Its presence in numerous approved drugs, such as the antibiotic linezolid (B1675486) and the anticancer agent gefitinib, underscores its importance. biosynce.comwikipedia.org The morpholine moiety is often incorporated into molecules to enhance their physicochemical properties. For instance, it can improve aqueous solubility, a critical factor for drug absorption and distribution in the body. biosynce.com

The Cyclopropane Scaffold in Constrained Molecular Architectures

The cyclopropane ring, the smallest of the cycloalkanes, is far more than a simple three-carbon ring. Its strained nature imparts unique electronic and conformational properties that are highly valued in medicinal chemistry. unl.ptresearchgate.net The introduction of a cyclopropyl (B3062369) group can lead to a significant enhancement in the metabolic stability of a drug molecule by protecting adjacent chemical bonds from enzymatic degradation. iris-biotech.de

Rationale for Investigating 2-Cyclopropyl-2-methylmorpholine

The specific substitution pattern of this compound, while not extensively studied, presents a compelling case for dedicated research based on the synergistic potential of its components and the existing gaps in the scientific literature.

Synergistic Structural Attributes of Cyclopropane and Morpholine Moieties

The fusion of a cyclopropyl and a methyl group at the 2-position of the morpholine ring is a deliberate design that could offer a unique combination of properties. The cyclopropyl group, with its inherent rigidity, would be expected to impose a significant conformational constraint on the morpholine ring, potentially locking it into a preferred chair conformation. This could have profound implications for the molecule's interaction with biological targets, leading to enhanced selectivity and potency.

Academic Research Gaps and Opportunities in its Study

A thorough review of the current scientific literature reveals a significant lack of dedicated research on this compound. While its constituent parts are well-documented, the specific properties and potential applications of this combined scaffold remain largely unexplored. Information on this compound is primarily limited to chemical supplier catalogs, which provide basic data such as its CAS number (1490094-48-8), molecular formula (C8H15NO), and molecular weight (141.21 g/mol ). bldpharm.comuni.lusigmaaldrich.com

This absence of published research presents a clear opportunity for the scientific community. Key areas ripe for investigation include:

Synthesis: The development of efficient and stereoselective synthetic routes to this compound is a fundamental first step.

Conformational Analysis: Detailed studies of its conformational preferences, both in solution and in the solid state, would provide valuable insights into its three-dimensional structure.

Physicochemical Properties: Experimental determination of its solubility, lipophilicity (LogP), and pKa would be crucial for assessing its drug-like properties.

Biological Screening: Evaluation of its activity in a variety of biological assays could uncover novel therapeutic applications, leveraging the known pharmacological profiles of morpholine and cyclopropane-containing molecules.

The investigation of this compound holds the promise of yielding a novel chemical scaffold with unique properties. Its study could lead to the development of new chemical probes, building blocks for medicinal chemistry, and potentially new therapeutic agents. The current void in the literature is not a deterrent but rather an invitation to explore the untapped potential of this intriguing molecule.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H15NO B2881989 2-Cyclopropyl-2-methylmorpholine CAS No. 1490094-48-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-cyclopropyl-2-methylmorpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO/c1-8(7-2-3-7)6-9-4-5-10-8/h7,9H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADDYLHAEIGUETQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNCCO1)C2CC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Spectroscopic and Computational Elucidation of 2 Cyclopropyl 2 Methylmorpholine

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. For a novel compound like 2-cyclopropyl-2-methylmorpholine, a combination of one-dimensional (1D) and two-dimensional (2D) NMR techniques would be essential for its complete structural assignment.

Application of 1D and 2D NMR Techniques (e.g., COSY, TOCSY, HSQC, HMBC, NOESY)

The ¹H NMR spectrum is expected to provide initial information on the number and types of protons and their connectivity. The morpholine (B109124) ring protons would likely appear as complex multiplets in the region of approximately 2.5-4.0 ppm. The methyl group protons would present as a singlet around 1.1-1.3 ppm, while the cyclopropyl (B3062369) protons would exhibit characteristic signals in the upfield region, typically between 0.2 and 1.0 ppm.

The ¹³C NMR spectrum would complement the ¹H data, showing distinct signals for each carbon atom. The carbon of the methyl group would be expected in the range of 20-30 ppm, while the cyclopropyl carbons would appear at lower chemical shifts, around 5-20 ppm. The morpholine ring carbons would be observed between 45 and 75 ppm.

To definitively assign these signals and confirm the connectivity, a suite of 2D NMR experiments would be employed:

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, helping to trace the connectivity within the morpholine ring and the cyclopropyl group.

TOCSY (Total Correlation Spectroscopy): This would show correlations between all protons within a spin system, further confirming the proton network of the morpholine and cyclopropyl moieties.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded protons and carbons, allowing for the unambiguous assignment of each carbon signal based on its attached proton's chemical shift.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons that are two or three bonds apart. It would be crucial for establishing the connection between the cyclopropyl group, the methyl group, and the C2 carbon of the morpholine ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of protons, which is vital for conformational analysis.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values based on analogous structures and general NMR principles.)

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Methyl (CH₃)~1.2 (s)~25
Cyclopropyl (CH)~0.8 (m)~15
Cyclopropyl (CH₂)~0.4 (m), ~0.6 (m)~8
Morpholine (C3-H)~2.7 (m)~50
Morpholine (C5-H)~3.8 (m)~68
Morpholine (C6-H)~2.9 (m)~46
Morpholine (C2)-~70

Conformational Analysis via NMR Spectroscopic Data

The morpholine ring typically adopts a chair conformation to minimize steric and torsional strain. acs.org In this compound, the substituents at the C2 position will influence the conformational equilibrium. The bulky cyclopropyl group and the methyl group would likely favor equatorial positions to reduce steric interactions with the axial protons on the ring. However, the exact conformational preference would be determined through detailed analysis of coupling constants and NOESY data. NOESY correlations between the methyl or cyclopropyl protons and the protons of the morpholine ring would provide clear evidence for their spatial orientation.

Infrared (IR) and Mass Spectrometry (MS) for Characterization

Infrared (IR) spectroscopy and Mass Spectrometry (MS) are fundamental techniques for the characterization of organic molecules, providing information about functional groups and molecular weight, respectively.

The IR spectrum of this compound is expected to show characteristic absorption bands. C-H stretching vibrations for the morpholine and methyl groups would appear in the 2850-3000 cm⁻¹ region. The C-H stretching of the cyclopropyl group would be at a slightly higher frequency, typically above 3000 cm⁻¹. uni.lu The C-O-C stretching of the ether linkage in the morpholine ring would produce a strong band around 1100 cm⁻¹. The N-H stretching vibration of the secondary amine would be observed as a moderate peak in the 3200-3500 cm⁻¹ region.

Mass spectrometry would be used to determine the molecular weight and fragmentation pattern. The electron ionization (EI) mass spectrum would likely show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (C₈H₁₅NO, 141.21 g/mol ). nih.gov Common fragmentation pathways would include the loss of the methyl group (M-15) or the cyclopropyl group (M-41), leading to characteristic fragment ions. High-resolution mass spectrometry (HRMS) would be employed to confirm the elemental composition of the molecular ion and key fragments.

Table 2: Expected IR Absorption Bands and Mass Spectrometry Fragments for this compound (Note: These are predicted values based on the functional groups present.)

Infrared Spectroscopy Mass Spectrometry
Vibration Expected Wavenumber (cm⁻¹) Fragment Expected m/z
N-H Stretch3200-3500[M]⁺141
C-H Stretch (Cyclopropyl)>3000[M-CH₃]⁺126
C-H Stretch (Alkyl)2850-3000[M-C₃H₅]⁺100
C-O-C Stretch~1100

Chiroptical Spectroscopy for Stereochemical Determination

The presence of a chiral center at the C2 position means that this compound can exist as a pair of enantiomers, (R)- and (S)-2-cyclopropyl-2-methylmorpholine. Chiroptical techniques are essential for determining the absolute configuration of these enantiomers.

Circular Dichroism (CD) Spectroscopy for Absolute Configuration

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. While the individual enantiomers of this compound would be optically active, they would exhibit mirror-image CD spectra. To assign the absolute configuration, the experimental CD spectrum of one of the enantiomers would be compared to the theoretically predicted CD spectra for both the (R) and (S) configurations. A match between the experimental and a calculated spectrum would allow for the unambiguous assignment of the absolute stereochemistry.

Computational Chemistry in Structural and Stereochemical Analysis

In the absence of extensive experimental data, computational chemistry provides a powerful avenue for predicting the structural and spectroscopic properties of molecules like this compound.

Density Functional Theory (DFT) is a widely used computational method for these purposes. A typical workflow would involve:

Conformational Search: Identifying the lowest energy conformers of both the (R) and (S) enantiomers.

Geometry Optimization: Calculating the most stable three-dimensional structure for each low-energy conformer.

Spectroscopic Prediction: From the optimized geometries, various spectroscopic properties can be calculated:

NMR: Prediction of ¹H and ¹³C chemical shifts and coupling constants.

IR: Calculation of vibrational frequencies to predict the IR spectrum.

CD: Simulation of the CD spectrum for each enantiomer.

These computational results would be invaluable for guiding the interpretation of experimental data, should it become available, and for making confident structural and stereochemical assignments. The predicted data from PubChem, such as the topological polar surface area (TPSA) and predicted LogP, are examples of such computational estimations. nih.gov

Table 3: Application of Computational Chemistry to this compound

Computational MethodApplication
Conformational AnalysisPrediction of stable conformers and their relative energies.
Geometry OptimizationDetermination of the lowest energy 3D structure.
NMR Chemical Shift CalculationAiding in the assignment of experimental NMR spectra.
IR Frequency CalculationPredicting the positions of IR absorption bands.
CD Spectra SimulationDetermining the absolute configuration of enantiomers.

Quantum Chemical Calculations of NMR Shifts and Coupling Constants

The precise determination of a molecule's structure, including the spatial arrangement of its atoms, is paramount in chemistry. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for this purpose, and its predictive power can be significantly enhanced by quantum chemical calculations. For a molecule like this compound, such calculations would be instrumental in assigning its ¹H and ¹³C NMR spectra.

The process would involve using computational methods, such as the Gauge-Including Atomic Orbital (GIAO) method, which is a common approach for calculating NMR chemical shifts. These calculations would be performed on a model of the this compound molecule that has been optimized for its geometry. The calculated chemical shifts would then be compared to experimentally obtained spectra, if available, to confirm the structure.

Similarly, spin-spin coupling constants, which provide information about the connectivity and dihedral angles between atoms, can be calculated. These calculations are crucial for understanding the three-dimensional structure of the morpholine ring and the orientation of the cyclopropyl and methyl substituents. For instance, the coupling constants between the protons on the cyclopropyl ring and the adjacent protons on the morpholine ring would provide insight into the rotational preference of the cyclopropyl group.

While no specific studies on this compound are available, the general methodology is well-established. For example, research on other morpholine derivatives has demonstrated the utility of these calculations in confirming stereochemistry and assigning complex NMR spectra.

Density Functional Theory (DFT) Studies for Conformational Landscapes

A DFT study of this compound would begin with a systematic search for all possible low-energy conformations. This would involve rotating the bonds within the molecule, particularly around the C-N and C-O bonds of the morpholine ring and the bond connecting the cyclopropyl group to the ring. For each potential conformation, the geometry would be optimized, and its energy calculated.

The results of these calculations would provide a detailed picture of the conformational preferences of the molecule. For instance, it would be possible to determine whether the cyclopropyl group prefers to be in an axial or equatorial position and how this preference is influenced by the presence of the methyl group at the same position. The calculated energy differences between conformers would allow for the determination of their relative populations at a given temperature using the Boltzmann distribution. This information is critical for interpreting experimental data, such as NMR spectra, where the observed signals are often an average over multiple conformations. DFT calculations have been successfully applied to understand the conformational behavior of various cyclic systems, providing valuable insights into their structure and reactivity. bldpharm.com

Computer-Guided Structural Elucidation and Synthetic Design

In modern drug discovery and materials science, computational methods are increasingly used to guide the synthesis of new molecules with desired properties. bldpharm.com While no such studies have been reported for this compound, it is a prime candidate for the application of these techniques.

Computer-guided structural elucidation would involve the use of computational tools to predict the spectroscopic properties of different possible isomers of this compound. For example, if a synthesis were to produce a mixture of diastereomers, their calculated NMR spectra could be compared with the experimental spectrum of the product mixture to identify the major and minor components. bldpharm.com

In the realm of synthetic design, computational chemistry could be used to explore potential synthetic routes to this compound. For instance, the feasibility of different cyclization strategies to form the morpholine ring could be evaluated by calculating the activation energies of the key reaction steps. This would allow chemists to identify the most promising synthetic pathways before embarking on extensive experimental work. Furthermore, computational methods could be employed to design analogs of this compound with modified properties, such as increased polarity or specific binding affinities for a biological target. This in-silico design process can significantly accelerate the discovery of new functional molecules.

Lack of Specific Research Data Precludes Detailed Analysis of this compound's Chemical Reactivity

A thorough review of available scientific literature and chemical databases reveals a significant gap in the specific experimental and theoretical data required to construct a detailed article on the chemical reactivity and transformation pathways of this compound. While the compound is documented in chemical registries, dedicated research into its reaction mechanisms and pathways appears to be limited or not publicly available. uni.lusigmaaldrich.com

The inherent reactivity of the constituent cyclopropane (B1198618) and morpholine rings is well-established in organic chemistry. The cyclopropyl group is known for its unique electronic properties and susceptibility to ring-opening reactions due to significant ring strain. nih.govresearchgate.net Similarly, the morpholine ring system is a common pharmacophore and its functionalization and modification are extensively documented. drughunter.commdpi.com However, the specific interplay of these two moieties within the this compound framework, and the resulting reactivity profiles, have not been the subject of detailed investigation in the reviewed literature.

Consequently, a scientifically rigorous and accurate article adhering to the requested detailed outline on ring-opening reactions, cycloaddition pathways, and specific derivatization strategies for this compound cannot be generated at this time without resorting to speculation based on the behavior of analogous but distinct chemical structures. Such an approach would not meet the standards of scientific accuracy.

Further experimental and computational studies are necessary to elucidate the specific chemical behaviors of this compound and its derivatives. Without such dedicated research, a comprehensive analysis of its transformation pathways remains elusive.

Lack of Publicly Available Research Data on the Reactivity of this compound

A thorough review of available scientific literature and chemical databases reveals a significant gap in the documented chemical reactivity and transformation pathways of this compound and its derivatives. Specifically, there is no public information regarding the intermolecular and intramolecular reactions at the cyclopropyl-morpholine junction for this particular compound.

Consequently, detailed research findings, including data on regioselective, chemoselective, and diastereoselective transformations, are not available. This prevents the compilation of the specific data tables and in-depth discussion as requested for the following sections:

Chemical Reactivity and Transformation Pathways of 2 Cyclopropyl 2 Methylmorpholine Derivatives

Intermolecular and Intramolecular Reactions at the Cyclopropyl-Morpholine Junction

Diastereoselective Reaction Outcomes

While general principles of cyclopropane (B1198618) and morpholine (B109124) reactivity exist, applying these to the specific, geminally-disubstituted structure of 2-cyclopropyl-2-methylmorpholine without experimental data would be speculative and not meet the standards of a scientifically accurate article. The electronic and steric effects of the methyl group in conjunction with the cyclopropyl (B3062369) ring at the C2 position of the morpholine ring are expected to significantly influence its reactivity in ways that cannot be predicted without dedicated research.

Researchers interested in the chemical behavior of this compound would need to undertake novel experimental studies to elucidate its reactivity profile. Such studies would likely involve reacting this compound with a variety of reagents, including electrophiles, nucleophiles, and radical species, under various conditions to probe for ring-opening reactions of the cyclopropyl group, as well as reactions involving the morpholine nitrogen and the carbon backbone.

Until such research is published, a detailed and authoritative article on the specific transformation pathways of this compound cannot be generated.

Future Directions and Advanced Research Perspectives

Development of Novel Asymmetric Synthetic Methodologies for Related Compounds

The creation of chiral molecules with high enantiomeric purity is crucial in drug discovery. For 2-substituted morpholines like 2-cyclopropyl-2-methylmorpholine, the stereocenter adjacent to the ring oxygen presents a significant synthetic hurdle due to steric hindrance and the electron-rich nature of the substrates. Future research will likely focus on overcoming these challenges.

A highly promising area is the advancement of transition-metal-catalyzed asymmetric hydrogenation. This method has proven to be a powerful, atom-economical tool for synthesizing various chiral N-heterocycles. Recent studies have demonstrated the successful asymmetric hydrogenation of 2-substituted dehydromorpholines using a rhodium complex with a large-bite-angle bisphosphine ligand (SKP–Rh). This approach has yielded a variety of 2-substituted chiral morpholines in excellent yields and with high enantioselectivities (up to 99% ee). Future work could adapt these catalytic systems for substrates requiring the construction of a quaternary stereocenter, as seen in this compound. Strategies for synthesizing chiral morpholines generally fall into three categories: forming the stereocenter before, during, or after the cyclization of the morpholine (B109124) ring. The "after cyclization" approach via asymmetric hydrogenation is particularly efficient.

Further research is expected to explore novel catalytic systems and expand the substrate scope to include more complex and sterically demanding precursors relevant to analogs of this compound.

Application of Artificial Intelligence and Machine Learning in Compound Design

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design of novel therapeutic agents. These computational tools can analyze vast datasets to identify hidden patterns and predict the properties of new molecules, significantly accelerating the drug discovery process.

For a specific scaffold like this compound, generative AI models, such as recurrent neural networks (RNNs) and long short-term memory (LSTM) units, can be employed. These models can be trained on libraries of known active compounds to learn the essential structural features required for biological activity. Subsequently, they can generate novel molecular structures that retain the core morpholine scaffold but feature diverse and optimized substitutions. This process can be used for "scaffold hopping" to find new core structures or for detailed exploration of the chemical space around a promising lead compound. In some studies, generative models have successfully proposed morpholine rings as part of novel molecular designs. The ultimate goal is to create an automated workflow where AI designs novel compounds, which are then synthesized and tested, with the results feeding back into the model for continuous improvement.

Exploration of Novel Reactivity Patterns for Functionalization

Expanding the chemical toolbox for modifying the morpholine core is essential for creating diverse compound libraries for screening. Future research will focus on discovering and applying novel reactions to functionalize the this compound scaffold.

One promising avenue is the use of cross-dehydrogenative coupling (CDC) reactions. CDC is

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for 2-Cyclopropyl-2-methylmorpholine, and how can reaction conditions be optimized for enantiomeric purity?

  • Methodological Answer : Synthesis typically involves cyclopropane ring formation via [2+1] cycloaddition or alkylation of morpholine precursors. For enantiomeric purity, chiral catalysts (e.g., BINOL-derived ligands) or chiral resolving agents can be employed. Reaction optimization includes varying solvents (e.g., THF vs. DCM), temperatures (0°C to reflux), and monitoring intermediates via TLC or HPLC. For diastereomeric separation, fractional crystallization or chiral column chromatography is recommended. Refer to analogous morpholine derivatives for protocol adaptation .

Table 1 : Synthetic Optimization Parameters for Morpholine Derivatives

ParameterExample ConditionsImpact on Yield/Purity
Solvent PolarityPolar aprotic (DMF) vs. nonpolar (toluene)Affects reaction rate and byproduct formation
Catalyst Loading5–10 mol% Pd(OAc)₂Enhances stereoselectivity
Temperature ControlLow temp (−20°C) for kinetic controlReduces racemization

Q. Which analytical techniques are most reliable for characterizing the stereochemistry of this compound?

  • Methodological Answer : Use a combination of:

  • NMR Spectroscopy : ¹H/¹³C NMR with NOESY or COSY to identify spatial proximity of cyclopropyl and methyl groups.
  • Chiral HPLC : Polysaccharide-based columns (e.g., Chiralpak®) to resolve enantiomers.
  • X-ray Crystallography : Definitive confirmation of absolute configuration.
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula.
    • Ensure data precision aligns with instrument capabilities (e.g., report NMR shifts to two decimal places) .

Advanced Research Questions

Q. How should researchers address discrepancies in reported biological activities of this compound across studies?

  • Methodological Answer : Conduct a systematic review of assay conditions:

  • Assay Variability : Compare cell lines (e.g., HEK293 vs. HeLa), incubation times, and concentrations.
  • Metabolic Interference : Test stability in liver microsomes (e.g., human CYP450 isoforms) to rule out metabolite-driven effects.
  • Data Normalization : Use internal controls (e.g., β-galactosidase reporters) to standardize activity measurements.
    • Apply statistical rigor: Report p-values with Bonferroni correction for multiple comparisons and provide 95% confidence intervals .

Q. What computational approaches are validated for modeling the conformational dynamics of this compound?

  • Methodological Answer :

  • Force Fields : Use GAFF2 or CGenFF with parameters calibrated for cyclopropane rings and morpholine moieties.
  • Molecular Dynamics (MD) : Simulate in explicit solvent (e.g., TIP3P water) for ≥100 ns to capture ring puckering and substituent interactions.
  • Docking Studies : Employ AutoDock Vina or Schrödinger Glide to predict binding poses in target proteins (e.g., GPCRs).
    • Validate models against experimental data (e.g., NMR-derived torsional angles) .

Q. How does the cyclopropyl group influence the pharmacokinetic (PK) profile of this compound compared to other alkyl-substituted morpholines?

  • Methodological Answer :

  • Lipophilicity : Measure logP values (shake-flask method) to assess membrane permeability.
  • Metabolic Stability : Use liver microsomal assays to compare clearance rates with analogs (e.g., 2-methylmorpholine).
  • In Vivo PK : Administer in rodent models and quantify plasma half-life (t₁/₂) via LC-MS/MS.
    • Cyclopropane’s ring strain may enhance metabolic resistance but reduce solubility—balance via prodrug strategies .

Data Contradiction Analysis

Q. What strategies resolve conflicting reports on the toxicity profile of this compound in preclinical models?

  • Methodological Answer :

  • Dose-Response Analysis : Establish NOAEL (No Observed Adverse Effect Level) across species (e.g., rat vs. mouse).
  • Pathway Screening : Use transcriptomics (RNA-seq) to identify off-target effects (e.g., oxidative stress pathways).
  • Batch Variability : Test multiple synthetic batches for impurity profiles (HPLC purity ≥98%).
    • Cross-reference with structural analogs (e.g., 2-phenylmorpholine) to isolate substituent-specific effects .

Research Design Considerations

Q. What in vitro models are optimal for evaluating the neuropharmacological potential of this compound?

  • Methodological Answer : Prioritize:

  • Primary Neuronal Cultures : Rat cortical neurons for functional assays (e.g., calcium imaging).
  • Blood-Brain Barrier (BBB) Penetration : Use MDCK-MDR1 monolayers to predict CNS availability.
  • Target Engagement : Radioligand displacement assays for receptors (e.g., σ-1 or NMDA).
    • Include positive controls (e.g., memantine) and validate with immunohistochemistry .

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